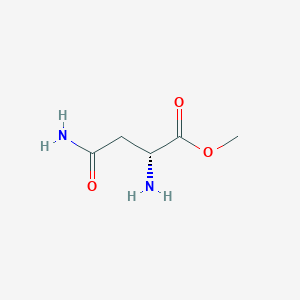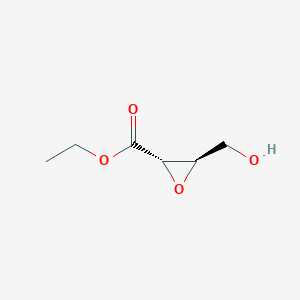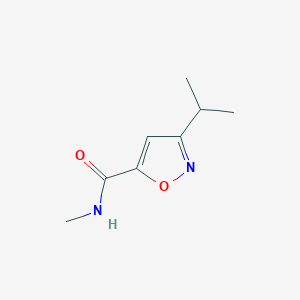![molecular formula C8H14O2 B157371 3-Ethyl-4,8-dioxabicyclo[5.1.0]octane CAS No. 126016-71-5](/img/structure/B157371.png)
3-Ethyl-4,8-dioxabicyclo[5.1.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4,8-dioxabicyclo[5.1.0]octane, also known as ethylidene norbornene oxide (ENO), is a bicyclic organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. ENO is a colorless liquid that is highly reactive and can undergo a variety of chemical reactions, making it a valuable tool in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of ENO involves its highly reactive epoxide group, which can undergo a variety of chemical reactions. ENO can undergo ring-opening reactions with nucleophiles, including amines and alcohols, resulting in the formation of various functional groups. Additionally, ENO can undergo cycloaddition reactions with dienes, resulting in the formation of highly functionalized cycloadducts.
Biochemical And Physiological Effects
While ENO has not been extensively studied for its biochemical and physiological effects, it has been shown to exhibit moderate toxicity in animal studies. However, its potential applications in the synthesis of pharmaceuticals and other organic compounds make it a valuable tool in the field of organic chemistry.
Advantages And Limitations For Lab Experiments
The advantages of using ENO in lab experiments include its high reactivity and versatility in various chemical reactions. Additionally, ENO is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using ENO include its moderate toxicity and potential hazards associated with its handling and storage.
Future Directions
There are numerous future directions for the study of ENO in the field of organic chemistry. One potential direction is the development of new synthetic methods for ENO, allowing for more efficient and cost-effective synthesis. Additionally, the use of ENO in the synthesis of new pharmaceuticals and natural products is an area of great interest. Finally, the study of the biochemical and physiological effects of ENO could provide valuable insights into its potential applications in medicine and other fields.
Synthesis Methods
The synthesis of ENO can be achieved through a variety of methods, including the oxidation of 3-Ethyl-4,8-dioxabicyclo[5.1.0]octane norbornene using hydrogen peroxide or m-chloroperbenzoic acid. Another method involves the reaction of 3-Ethyl-4,8-dioxabicyclo[5.1.0]octane norbornene with dimethyldioxirane, which results in the formation of ENO in high yields.
Scientific Research Applications
ENO has been extensively studied in the field of organic chemistry due to its potential applications in the synthesis of various organic compounds. It can be used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Additionally, ENO can be used as a dienophile in Diels-Alder reactions, allowing for the synthesis of highly functionalized cycloadducts.
properties
CAS RN |
126016-71-5 |
|---|---|
Product Name |
3-Ethyl-4,8-dioxabicyclo[5.1.0]octane |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
3-ethyl-4,8-dioxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H14O2/c1-2-6-5-8-7(10-8)3-4-9-6/h6-8H,2-5H2,1H3 |
InChI Key |
DFKDZQONWPGPEQ-UHFFFAOYSA-N |
SMILES |
CCC1CC2C(O2)CCO1 |
Canonical SMILES |
CCC1CC2C(O2)CCO1 |
synonyms |
4,8-Dioxabicyclo[5.1.0]octane, 3-ethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)






![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)


